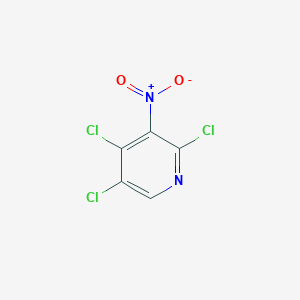

2,4,5-Trichloro-3-nitropyridine

Description

Propriétés

Formule moléculaire |

C5HCl3N2O2 |

|---|---|

Poids moléculaire |

227.43 g/mol |

Nom IUPAC |

2,4,5-trichloro-3-nitropyridine |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |

Clé InChI |

OWIVJWKLOMCHFL-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Multi-step Synthesis from Picolinic Acid Derivatives

A patented process outlines a detailed multi-step synthesis starting from picolinic acid hydrochloride, proceeding through several intermediates to yield nitropyridine derivatives including 2,4,5-trichloro-3-nitropyridine:

| Step | Reaction | Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Reaction of picolinic acid hydrochloride with thionyl chloride | 20–40°C, 1 hour; distillation under reduced pressure | 4-chloropyridine-2-carboxamide | Dried at 55–65°C |

| 2 | Hoffmann degradation of 4-chloropyridine-2-carboxamide with NaOH and liquid bromine | -10 to 10°C, reflux 3–6 hours | 4-chloro-2-aminopyridine | Washed and dried at 50–60°C |

| 3 | Nitration of 4-chloro-2-aminopyridine with nitrating mixture (HNO3 + H2SO4) | Controlled temperature | 4-chloro-2-amino-3-nitropyridine | Intermediate for further steps |

| 4 | Diazotization of 4-chloro-2-amino-3-nitropyridine with NaNO2 and HCl | 0–5°C for 30–60 min, then 60–80°C for 3 hours | 4-chloro-3-nitropyridin-2-ol | Extracted with dichloromethane |

| 5 | Chlorination of 4-chloro-3-nitropyridin-2-ol with phosphorous oxychloride and base (e.g., diisopropylethylamine) | 25–30°C to 90–100°C, 4–6 hours | 2,4-dichloro-3-nitropyridine | Isolated by filtration and drying |

| 6 | Selective substitution at para position using sodium acetate or cesium carbonate in polar protic solvent (e.g., acetic acid) | 120–125°C, 2 hours | 2,4,5-trichloro-3-nitropyridine | Purified by recrystallization |

Alternative Chlorination and Nitration Routes

- Starting from 2,4-dichloro-3-nitropyridine, further chlorination at the 5-position can be achieved by reaction with chlorine or chlorinating agents under controlled conditions.

- Nitration is typically performed using a nitrating mixture of concentrated nitric and sulfuric acids, carefully controlling temperature to avoid over-nitration or decomposition.

Use of Diazotization and Hydrolysis

- Diazotization of amino-substituted intermediates with sodium nitrite and hydrochloric acid at low temperatures (0–5°C) followed by hydrolysis at elevated temperatures (60–80°C) is a key step to convert amino groups into hydroxyl groups, which can then be converted into chloro substituents by reaction with phosphorous oxychloride.

Preparation of Precursors

- 4-chloro-2-aminopyridine and 4-chloro-2-amino-3-nitropyridine are important precursors obtained via Hoffmann degradation and nitration steps, respectively.

- These intermediates are isolated by filtration, washing, and drying under controlled temperatures to maintain purity.

- Temperature control is critical throughout the synthesis, especially during nitration and diazotization steps, to prevent side reactions.

- Use of bases such as triethylamine or diisopropylethylamine during chlorination steps helps to neutralize generated acids and improve yields.

- Solvent choice (e.g., dichloromethane, toluene, acetic acid) affects reaction rates and selectivity.

- Purification steps include extraction with organic solvents, drying over anhydrous sodium sulfate, and recrystallization from suitable solvents.

| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Picolinic acid hydrochloride | Thionyl chloride, 20–40°C | 4-chloropyridine-2-carboxamide | - | Distill SOCl2 under reduced pressure |

| 2 | 4-chloropyridine-2-carboxamide | NaOH + Br2, reflux | 4-chloro-2-aminopyridine | - | Hoffmann degradation |

| 3 | 4-chloro-2-aminopyridine | HNO3 + H2SO4, controlled temp | 4-chloro-2-amino-3-nitropyridine | - | Nitration |

| 4 | 4-chloro-2-amino-3-nitropyridine | NaNO2 + HCl, 0–5°C then 60–80°C | 4-chloro-3-nitropyridin-2-ol | - | Diazotization and hydrolysis |

| 5 | 4-chloro-3-nitropyridin-2-ol | POCl3 + base, 25–100°C | 2,4-dichloro-3-nitropyridine | ~57.5 | Chlorination |

| 6 | 2,4-dichloro-3-nitropyridine | Sodium acetate, DMF, 120°C | 2,4,5-trichloro-3-nitropyridine | ~50 | Substitution at para position |

- The described synthetic route is scalable and suitable for industrial production, providing good yields and high purity.

- Control of reaction parameters such as temperature, reagent addition rate, and solvent choice is essential for reproducibility.

- The use of Hoffmann degradation and diazotization steps allows for selective functional group transformations on the pyridine ring.

- Alternative methods involving direct chlorination of pentachloropyridine or tetrachloropyridine with metallic zinc have been reported for related trichloropyridines but are less applicable for nitro-substituted derivatives due to selectivity issues.

The preparation of 2,4,5-trichloro-3-nitropyridine involves a well-defined multi-step synthetic process starting from picolinic acid derivatives, proceeding through chlorination, nitration, diazotization, and substitution reactions. The process is characterized by careful control of reaction conditions to achieve regioselective substitution and high purity. The method is supported by detailed patent literature and research findings, making it a reliable and industrially viable approach.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,5-Trichloro-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium amide or thiourea are commonly used for substitution reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2,4,5-triaminopyridine or 2,4,5-trithiopyridine can be obtained.

Reduction Products: The primary product of reduction is 2,4,5-trichloro-3-aminopyridine.

Applications De Recherche Scientifique

2,4,5-Trichloro-3-nitropyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,4,5-Trichloro-3-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be substituted by different nucleophiles. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, physical properties, and reactivity:

Fluorescence and Electronic Properties

3-Nitro-2-phenoxypyridine exhibits fluorescence in solvents like tetrahydrofuran, attributed to the electron-donating phenoxy group enhancing π-conjugation. This property is absent in the target compound due to its electron-withdrawing chlorine substituents, highlighting how substituent choice tailors optoelectronic behavior .

Q & A

Q. What are the key spectroscopic methods to confirm the structural identity of 2,4,5-Trichloro-3-nitropyridine, and how are characteristic peaks interpreted?

To confirm the structure, use ¹H/¹³C NMR to identify aromatic proton environments and substituent effects. The nitro group (-NO₂) induces deshielding in adjacent carbons, while chlorine atoms alter splitting patterns in the aromatic region. Mass spectrometry (GC-MS or LC-MS) should show a molecular ion peak consistent with the molecular formula (C₅HCl₃N₂O₂) and fragmentation patterns reflecting loss of Cl or NO₂ groups . Infrared (IR) spectroscopy will highlight NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹). Compare data with structurally similar compounds like 2-chloro-3-nitropyridine for validation .

Q. What are the recommended synthetic routes for 2,4,5-Trichloro-3-nitropyridine, and how can reaction conditions be optimized?

A common approach involves nitration of trichloropyridine derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Alternatively, chlorination of pre-nitrated pyridine intermediates (e.g., 3-nitropyridine) with Cl₂ or PCl₃ at elevated temperatures (~80°C) may be used. Optimize yields by adjusting stoichiometry, reaction time, and catalytic additives (e.g., FeCl₃). Monitor progress via TLC or HPLC .

Q. How should researchers handle and dispose of 2,4,5-Trichloro-3-nitropyridine to comply with safety protocols?

Wear PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with skin/eyes due to potential toxicity (similar to other nitroaromatics). Post-experiment waste should be segregated in labeled containers and treated by alkaline hydrolysis (e.g., NaOH/ethanol) to degrade nitro groups, followed by incineration via certified hazardous waste disposal services .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of 2,4,5-Trichloro-3-nitropyridine in nucleophilic substitution reactions?

The meta-directing nitro group deactivates the pyridine ring, while chlorine atoms at positions 2, 4, and 5 create steric and electronic barriers. Reactivity at position 6 (para to nitro) is enhanced due to electron withdrawal, favoring nucleophilic attack. Use computational methods (DFT) to map electron density and compare with experimental results from reactions with amines or alkoxides. Contrast with less-substituted analogs like 2-chloro-5-nitropyridine to isolate substituent effects .

Q. What contradictions exist in reported synthetic yields of 2,4,5-Trichloro-3-nitropyridine, and how can they be resolved?

Discrepancies in yields (e.g., 40–70%) may arise from differences in nitration conditions (e.g., acid strength, temperature) or impurities in starting materials (e.g., incomplete chlorination). Systematic studies using design of experiments (DoE) can identify critical factors. For example, varying HNO₃ concentration (70–90%) while monitoring byproduct formation (e.g., di-nitrated species) via HPLC-MS .

Q. How can 2,4,5-Trichloro-3-nitropyridine be utilized as a precursor in agrochemical synthesis, and what methodologies assess its selectivity?

It serves as a key intermediate for herbicides and fungicides via coupling with thiols or amines. To evaluate selectivity, conduct competitive reactions with substituted nucleophiles (e.g., aniline vs. benzylamine) under identical conditions. Analyze regioselectivity using HPLC-UV/Vis and compare with computational predictions (e.g., Fukui indices). Studies on analogous compounds like 2,3-dichloro-5-trifluoromethylpyridine suggest steric effects dominate over electronic effects in certain cases .

Q. What analytical challenges arise in quantifying trace impurities in 2,4,5-Trichloro-3-nitropyridine, and how are they addressed?

Impurities like di-nitrated isomers or partial hydrolysis products can co-elute in chromatographic methods. Use HPLC with diode-array detection (DAD) paired with high-resolution MS for precise identification. For quantification, develop a calibration curve using spiked standards and validate via spike-recovery experiments (>95% recovery). Cross-validate with ¹³C NMR integration for key impurities .

Methodological Notes

- Spectral Data Interpretation : Reference libraries for nitro-chloropyridines (e.g., 2-chloro-3-nitropyridine) are critical for peak assignment .

- Safety Protocols : Align with OSHA/GHS guidelines for nitro compounds, including spill management and emergency eyewash protocols .

- Data Contradiction Resolution : Apply factorial experimental designs to isolate variables affecting yield or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.